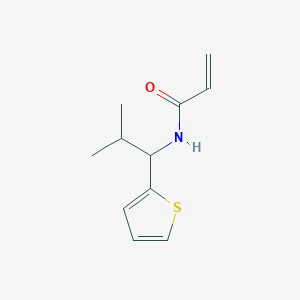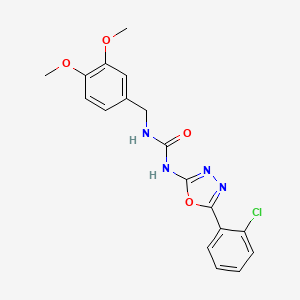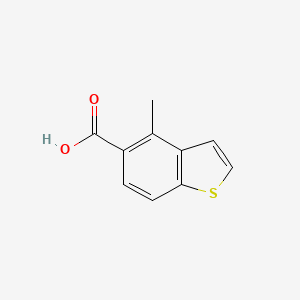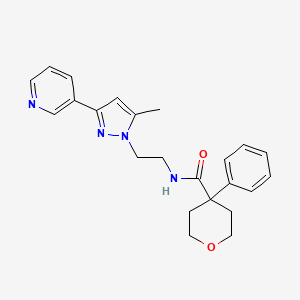![molecular formula C11H23N3O2 B2648039 tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate CAS No. 1368054-23-2](/img/structure/B2648039.png)
tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate is a chemical compound with the CAS Number: 1368054-23-2 . It has a molecular weight of 229.32 . The IUPAC name for this compound is tert-butyl (4-methyl-2-piperazinyl)methylcarbamate . The Inchi Code for this compound is 1S/C11H23N3O2/c1-11(2,3)16-10(15)13-7-9-8-14(4)6-5-12-9/h9,12H,5-8H2,1-4H3,(H,13,15) . It is stored at a temperature of 4°C and is in the form of an oil .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H23N3O2/c1-11(2,3)16-10(15)13-7-9-8-14(4)6-5-12-9/h9,12H,5-8H2,1-4H3,(H,13,15) . This indicates that the molecule consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 229.32 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Structure-Activity Relationship Studies
- Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines, structurally related to "tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate", has shown potential in developing potent in vitro anti-inflammatory and antinociceptive agents. These findings suggest the significance of structurally similar compounds in pharmacological research, particularly for histamine H4 receptor targeting (Altenbach et al., 2008).
Synthetic Chemistry Advances
- Carbamate Synthesis and Transformations : Studies have explored the lithiation and functionalization of N-(chloromethyl) carbamates, including "this compound", leading to the synthesis of functionally diverse carbamates. This research demonstrates the compound's utility in synthetic organic chemistry, providing insights into novel synthetic routes and transformations (Ortiz, Guijarro, & Yus, 1999).
Crystallographic Studies
- Isomorphous Crystal Structures : The structural analysis of derivatives, including those similar to "this compound", reveals insights into hydrogen and halogen bonding involving carbonyl groups. Such studies are pivotal for understanding molecular interactions and designing compounds with desired physical and chemical properties (Baillargeon et al., 2017).
Medicinal Chemistry Applications
- Dopamine D2 Receptor Agonism : Research into biased agonism at the dopamine D2 receptor, facilitated by compounds structurally related to "this compound", underscores the therapeutic potential in neuropsychiatric disorders such as schizophrenia. These findings emphasize the compound's relevance in the development of pathway-selective ligands for GPCRs (Shonberg et al., 2013).
Carbamate Chemistry
- Carbamate Derivatives : Studies on tert-butyl carbamate derivatives highlight the versatility of such compounds in synthetic chemistry, including their role in generating protected amino acids and other functionalized molecules. This research has implications for the synthesis of biologically active molecules and drug intermediates (Lebel & Leogane, 2005).
Safety and Hazards
The safety information for tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate indicates that it has the following hazard statements: H302, H312, H314, H332, H335 . This means that it is harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include: P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-7-9-8-14(4)6-5-12-9/h9,12H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJIRAYROLCSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368054-23-2 |
Source


|
| Record name | tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2647965.png)

![2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B2647969.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide](/img/structure/B2647971.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2647977.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2647978.png)
![2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647979.png)